molecular formula C7H10N2O2S B1425131 Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 CAS No. 109333-73-5

Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3

Cat. No.: B1425131
CAS No.: 109333-73-5
M. Wt: 189.25 g/mol
InChI Key: ICGLPKIVTVWCFT-ZRLBSURWSA-N
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Description

Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 is a deuterated derivative of 4-methylbenzenesulfonic acid hydrazide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly useful in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 typically involves multiple steps of organic synthesis.

Industrial Production Methods

The process is optimized for high yield and purity, ensuring the compound’s suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in labeling studies due to the presence of deuterium, which helps in tracing molecular pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 involves its interaction with molecular targets through its sulfonic acid and hydrazide groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of deuterium atoms in Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in research applications, such as improved stability and the ability to trace molecular interactions more effectively .

Properties

IUPAC Name

N,N',N'-trideuterio-4-methylbenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3/i/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGLPKIVTVWCFT-ZRLBSURWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])N([2H])S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Alternatively, 4-diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically. First, 2-methoxy-p-benzoquinone is synthesized by the addition of m-methoxyphenol in acetone to an aqueous solution of potassium nitrosodisulfonate and potassium monobasic phosphate. On treatment of 2-methoxy-p-benzoquinone with p-toluenesulfonhydrazide, the antibiotic is produced. Purification of the product from the reaction mixture is accomplished by chromatography on a silica gel column with chloroform:methanol (9:1, v/v).
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Synthesis routes and methods III

Procedure details

p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of p-toluenesulfonyl chloride with hydrazine in tetrahydrofuran to form p-toluenesulfonylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3
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Reactant of Route 6
Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3

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